

Potential off-target effects of Hpk1-IN-55 in kinase assays

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Compound of Interest

Compound Name: *Hpk1-IN-55*

Cat. No.: *B15613741*

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Technical Support Center: Hpk1-IN-55

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **Hpk1-IN-55** in kinase assays. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate effective experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is **Hpk1-IN-55** and its primary target?

A1: **Hpk1-IN-55** is a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1).^{[1][2]} HPK1 is a serine/threonine kinase that is predominantly expressed in hematopoietic cells and functions as a negative regulator of T-cell and B-cell receptor signaling.^{[1][3][4]} By inhibiting HPK1, **Hpk1-IN-55** is designed to enhance the activation and proliferation of T-cells, making it a promising agent for immuno-oncology therapies.^{[5][6]} The reported IC₅₀ of **Hpk1-IN-55** for HPK1 is less than 0.51 nM.^[5]

Q2: What are off-target effects and why are they a concern for kinase inhibitors?

A2: Off-target effects refer to the unintended interactions of a drug with proteins other than its intended target. For kinase inhibitors, this is a significant concern due to the highly conserved

nature of the ATP-binding site across the human kinome.[2] Such unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and a diminished therapeutic window for the drug candidate.[7] Therefore, a thorough characterization of an inhibitor's selectivity is crucial.

Q3: What is the known selectivity profile of **Hpk1-IN-55**?

A3: **Hpk1-IN-55** has demonstrated excellent kinase selectivity.[5] While a comprehensive kinome scan is not publicly available, existing data shows high selectivity against certain kinases. The table below summarizes the reported selectivity.

Table 1: Hpk1-IN-55 Selectivity Profile

Target Kinase	IC50	Selectivity vs. HPK1
HPK1	<0.51 nM	-
GCK-like kinase	>325 nM	>637-fold
LCK	>521 nM	>1022-fold

Data sourced from MedchemExpress.[5]

Q4: How can I experimentally investigate the potential off-target effects of **Hpk1-IN-55**?

A4: To assess off-target effects, a broad-panel kinase screen, often referred to as a kinome scan, is the standard method. This involves testing the inhibitor against a large number of purified kinases to determine its activity profile. Additionally, cellular assays using knockout or knockdown cell lines can help confirm if the observed phenotype is solely due to the inhibition of the primary target. For instance, the effect of **Hpk1-IN-55** on IL-2 production was shown to be specific to HPK1 by using HPK1 knockout Jurkat cells, where the compound had no effect. [6]

Troubleshooting Guide

Problem 1: Inconsistent or unexpected results in cellular T-cell activation assays.

- Possible Cause: The observed phenotype might be a result of off-target effects on other kinases involved in T-cell signaling. High concentrations of the inhibitor are more likely to

cause off-target effects.[8]

- Troubleshooting Steps:
 - Perform a Dose-Response Curve: Determine the optimal concentration range for HPK1 inhibition with minimal off-target activity.
 - Use Control Compounds: Include a structurally different HPK1 inhibitor with a known selectivity profile for comparison.
 - Utilize HPK1 Knockout/Knockdown Cells: Confirm that the effect of **Hpk1-IN-55** is absent in cells lacking HPK1.[6]

Problem 2: High background signal in a biochemical kinase assay.

- Possible Cause: The assay conditions may not be optimized, or there could be non-specific inhibition at high compound concentrations.
- Troubleshooting Steps:
 - Optimize ATP Concentration: The concentration of ATP relative to the inhibitor's K_i can influence the apparent potency.
 - Include a "No Enzyme" Control: This will help identify any signal that is independent of kinase activity.
 - Vary Enzyme and Substrate Concentrations: Ensure the assay is running under conditions of linearity with respect to enzyme and substrate.

Experimental Protocols

Table 2: General Protocol for an In Vitro Kinase Assay (Luminescence-based)

This protocol is a general guideline for measuring kinase activity and can be adapted for assessing the inhibitory potential of compounds like **Hpk1-IN-55**.

Step	Procedure	Details
1	Reagent Preparation	Prepare the master mix containing Kinase Assay Buffer, ATP, and a suitable substrate like Myelin Basic Protein (MBP). [9] [10] [11]
2	Plate Setup	Add the master mix to the wells of a 96-well microplate. Include wells for "Blank" (no enzyme), "Positive Control" (enzyme with DMSO), and "Test Inhibitor". [10]
3	Inhibitor Addition	Add serial dilutions of Hpk1-IN-55 or the vehicle control (DMSO) to the appropriate wells. [10]
4	Reaction Initiation	Add the purified HPK1 enzyme to all wells except the "Blank".
5	Incubation	Incubate the plate at 30°C for a defined period, typically 30-60 minutes, to allow the kinase reaction to proceed. [9]
6	Reaction Termination	Add a reagent like ADP-Glo™ to terminate the kinase reaction and deplete the remaining ATP. [2] [9]
7	Signal Generation	Add a kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal. [9]

8

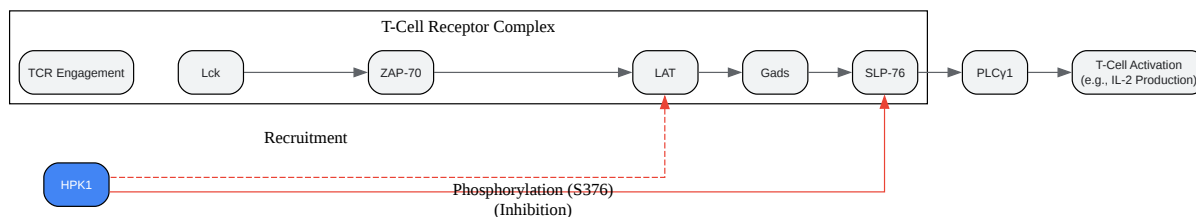
Data Acquisition

Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

Visualizations

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the negative regulatory role of HPK1 in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, leading to the dampening of the T-cell activation signal.[3][4]

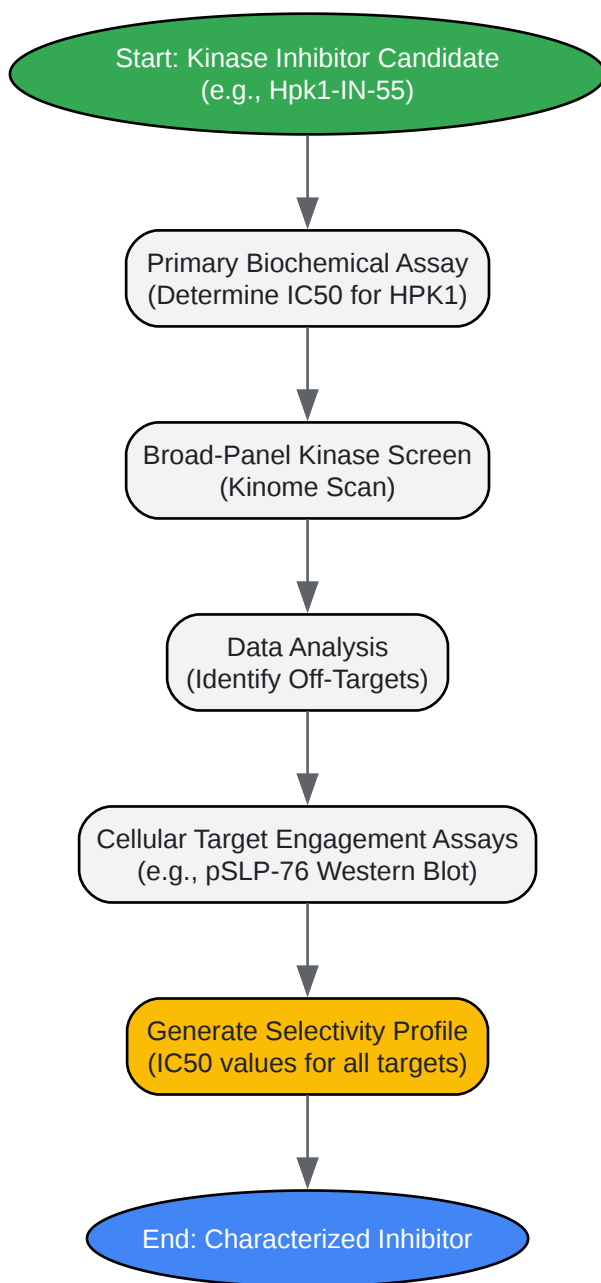


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Caption: Negative regulation of TCR signaling by HPK1.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

This diagram outlines a typical workflow for determining the selectivity of a kinase inhibitor like **Hpk1-IN-55**.



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Caption: Workflow for kinase inhibitor selectivity profiling.

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